5-p-Tolyl-pent-1-yn-3-one
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of α,β-unsaturated ketones.
- The compound features a terminal alkyne group (C≡C) and a tolyl (methylphenyl) substituent.
- Notably, this specific compound has a linear tricyclic fused furan framework, which is unique and has not been reported in natural products or synthetic targets .
5-p-Tolyl-pent-1-yn-3-one: CH3C(≡C)C(C6H4CH3)C(C6H4CH3)C(C6H4CH3)C(C6H4CH3)O
Preparation Methods
- The synthesis of 5-p-Tolyl-pent-1-yn-3-one involves a two-step process:
Formation of Dimeric Ether (Intermediate):
Conversion to this compound:
Chemical Reactions Analysis
5-p-Tolyl-pent-1-yn-3-one: can undergo various reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for organic synthesis due to its alkyne functionality.
Biology and Medicine: Research on its biological activity, potential drug development, or bioconjugation.
Industry: Used in the preparation of specialty chemicals and materials.
Mechanism of Action
- The exact mechanism of action for 5-p-Tolyl-pent-1-yn-3-one depends on its specific application.
- It may interact with molecular targets or pathways related to its functional groups (alkyne, aromatic rings, etc.).
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
Molecular Formula |
C12H12O |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-(4-methylphenyl)pent-1-yn-3-one |
InChI |
InChI=1S/C12H12O/c1-3-12(13)9-8-11-6-4-10(2)5-7-11/h1,4-7H,8-9H2,2H3 |
InChI Key |
HNCKHVMJDOKJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C#C |
Origin of Product |
United States |
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